Enhanced Hydrophilicity: Lower Calculated LogP Compared to Common Oxetane Amines
The target compound, (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride, exhibits a significantly lower calculated LogP value (-1.68) compared to 3-aminooxetane (LogP 0.044) and 3-methyloxetan-3-amine (LogP -0.74) [1][2][3]. A lower LogP indicates higher hydrophilicity, which is a key driver for improving aqueous solubility and reducing non-specific binding to lipophilic targets .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -1.68 |
| Comparator Or Baseline | 3-Aminooxetane (LogP = 0.044); 3-Methyloxetan-3-amine (LogP = -0.74) |
| Quantified Difference | ΔLogP = -1.724 (vs. 3-aminooxetane); ΔLogP = -0.94 (vs. 3-methyloxetan-3-amine) |
| Conditions | Computational prediction |
Why This Matters
This data provides a quantitative basis for selecting this building block when the goal is to significantly increase the polarity of a final compound, which can improve aqueous solubility and reduce metabolic liabilities associated with high lipophilicity.
- [1] ChemSpace. (n.d.). Product Properties for CSSB00016994636, [3-(aminomethyl)oxetan-3-yl]methanol hydrochloride. View Source
- [2] Chem960. (n.d.). Property Data for CAS 21635-88-1, 3-Aminooxetane. View Source
- [3] Chemsrc. (2018). Property Data for CAS 874473-14-0, 3-Methyloxetan-3-amine. View Source
